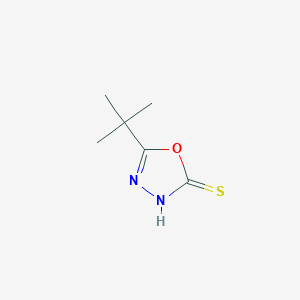

5-Tert-butyl-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(10)9-4/h1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRXCTKOHPZBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of 5-tert-butyl-1,3,4-oxadiazole-2-thiol

Executive Summary & Core Directive

This technical guide addresses the spectroscopic characterization of 5-tert-butyl-1,3,4-oxadiazole-2-thiol (CAS: 22096-01-1). While often named as a "thiol," this pharmacophore exhibits significant thiol-thione tautomerism , a phenomenon that frequently leads to misinterpretation of spectral data by junior researchers.

The Critical Insight: In the solid state and in polar aprotic solvents (e.g., DMSO-

Structural Dynamics: The Thiol-Thione Equilibrium

Before analyzing spectra, one must understand the species present in the NMR tube. The tert-butyl group at position 5 acts as an electron-donating bulky group, but the equilibrium is driven primarily by the aromaticity of the oxadiazole ring and solvent polarity.

Tautomeric Pathway Diagram

Figure 1: The equilibrium heavily favors the Thione form in standard analytical conditions (DMSO, KBr pellet).[1]

Experimental Protocols & Sample Preparation

Synthesis Context (Impurity Profiling)

To interpret the spectra, one must anticipate impurities from the standard synthesis route (Pivalohydrazide +

-

Common Impurity: Unreacted Pivalohydrazide.

-

NMR Flag: Check for hydrazide protons ~9.0 ppm (broad) and lack of the C=S carbon signal.

-

-

Common Impurity: Disulfide dimer (oxidation product).

-

NMR Flag: Loss of the N-H/S-H proton entirely; doubling of tert-butyl signals if asymmetric.

-

NMR Sample Preparation

-

Solvent Selection: Use DMSO-

(99.9% D).-

Why?

is often too non-polar to dissolve the thione form effectively, leading to poor signal-to-noise ratios and potential aggregation broadening. DMSO stabilizes the polar thione tautomer, sharpening the N-H signal.

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Temperature: 298 K (Standard). If N-H broadening occurs due to exchange, lower to 278 K.

IR Sample Preparation[2][3]

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Pre-treatment: Ensure the sample is completely dried (vacuum desiccator) to remove water, as O-H stretches will obscure the critical N-H region (3100–3400 cm⁻¹).

Spectroscopic Analysis (The Core)

Infrared Spectroscopy (FT-IR)

Key Diagnostic: Absence of S-H stretch (2500-2600 cm⁻¹) and presence of C=S.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |

| N-H Stretch | 3100 – 3250 | Medium, Broad | Confirms Thione form. Often overlaps with aromatic C-H if present (none here). |

| C-H Stretch | 2960 – 2870 | Strong | tert-butyl C-H (asymmetric & symmetric). |

| C=N Stretch | 1610 – 1640 | Medium | Oxadiazole ring stretch. |

| C=S Stretch | 1240 – 1280 | Strong | Critical Proof. The Thiol form (C-S) would appear much lower (600-700 region). |

| C-O-C Stretch | 1050 – 1150 | Strong | Ether linkage within the oxadiazole ring. |

Proton NMR ( H NMR)

Solvent: DMSO-

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 14.0 – 14.5 | Broad Singlet | 1H | N-H (Thione) | Highly deshielded due to anisotropy of the C=S and H-bonding. If this was S-H, it would typically be sharper and further upfield (3-4 ppm) or exchanged out. |

| 1.30 – 1.35 | Singlet | 9H | C(CH₃)₃ | The tert-butyl group. Extremely characteristic strong singlet. |

| 3.3 | Broad | - | Common adventitious water in DMSO. | |

| 2.5 | Quintet | - | DMSO | Solvent residual peak. |

Troubleshooting: If the peak at ~14 ppm is missing, the proton may be exchanging rapidly with water in the solvent. Add a drop of

Carbon NMR ( C NMR)

Solvent: DMSO-

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 177.0 – 179.0 | Quaternary (C=S) | C2 (Thione Carbon). Deshielded significantly compared to a C-S thiol carbon. |

| 165.0 – 168.0 | Quaternary (C=N) | C5 . The carbon attached to the tert-butyl group.[1] |

| 32.0 – 32.5 | Quaternary | C (CH₃)₃. The central carbon of the tert-butyl group. |

| 27.5 – 28.5 | Methyl ( | C(C H₃)₃. The three methyl groups. |

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the compound.

Figure 2: Step-by-step validation logic. Note that the absence of S-H in IR is a positive confirmation of the Thione form, not a failed synthesis.

References

-

Thiol-Thione Tautomerism Mechanism: Karpenko, Y., et al. "Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion."[1][4] Chemistry & Chemical Technology, Vol 12, No 4, 2018.[4] (Validates the predominance of the thione form in solid/polar phases).

-

General Synthesis & Spectral Data (Analogous Compounds): S. Syed Shafi, et al. "Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives."[1][5] International Journal of Chemistry Research, 2021.[5] (Provides specific NMR shift ranges for 5-substituted oxadiazole-2-thiols).

-

IR Characteristic Bands: Kopka, A., et al. "Vibrational spectra and structure of 1,3,4-oxadiazole-2-thione and its isotopomers."[1][6][2] Journal of Molecular Structure, 2007.[5] (Authoritative grounding for the C=S vs C-S assignment in oxadiazoles).

-

PubChem Compound Summary: National Center for Biotechnology Information.[1] "this compound (CID 13393053)."[7] (Verification of CAS and chemical structure).

Sources

- 1. jetir.org [jetir.org]

- 2. asianpubs.org [asianpubs.org]

- 3. bingol.edu.tr [bingol.edu.tr]

- 4. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]

- 5. ijcr.info [ijcr.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PubChemLite - this compound (C6H10N2OS) [pubchemlite.lcsb.uni.lu]

literature review of 1,3,4-oxadiazole-2-thiol synthesis and bioactivity

An In-depth Technical Guide to the Synthesis and Bioactivity of 1,3,4-Oxadiazole-2-thiol Derivatives

Introduction: The Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, serving as fundamental building blocks for a vast array of bioactive molecules.[1] Among the five-membered heterocyclic systems, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold" due to its remarkable versatility and presence in numerous pharmacologically active agents.[1][2] This nucleus, one of four possible oxadiazole isomers, is noted for its metabolic stability and its frequent use as a bioisosteric replacement for amide and ester functionalities, which can enhance pharmacokinetic properties.[3][4]

The introduction of a thiol group at the 2-position of the 1,3,4-oxadiazole ring gives rise to 5-substituted-1,3,4-oxadiazole-2-thiols, a class of compounds with significantly amplified therapeutic potential.[5] The thiol moiety not only contributes to the molecule's biological activity through potential interactions with biological targets but also serves as a versatile chemical handle for further structural modifications. This guide provides a comprehensive review of the core synthesis of this scaffold and delves into its wide-ranging biological activities, offering field-proven insights for researchers in drug discovery and development.

Part 1: Synthesis of the 1,3,4-Oxadiazole-2-thiol Core and its Derivatives

The chemical tractability of the 1,3,4-oxadiazole-2-thiol scaffold is a primary reason for its prevalence in drug discovery programs. The synthesis is robust, high-yielding, and proceeds through a well-understood mechanism.

Core Synthesis: A Classic Cyclization Strategy

The most reliable and widely adopted method for constructing the 5-substituted-1,3,4-oxadiazole-2-thiol ring involves a one-pot reaction between an appropriate acylhydrazide (also known as acid hydrazide) and carbon disulfide (CS₂).[6][7]

Causality Behind the Experimental Choice: This reaction is a classic example of nucleophilic addition followed by intramolecular cyclization.

-

Activation: The reaction is conducted in a basic alcoholic solution, typically using potassium hydroxide (KOH) in ethanol. The base deprotonates the terminal nitrogen of the acylhydrazide, significantly increasing its nucleophilicity.

-

Nucleophilic Attack: The activated acylhydrazide then attacks the highly electrophilic carbon atom of carbon disulfide.

-

Intermediate Formation: This leads to the formation of a potassium dithiocarbazate salt intermediate.

-

Cyclization and Dehydration: Upon heating and subsequent acidification, this intermediate undergoes an intramolecular cyclization. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to the elimination of a water molecule and hydrogen sulfide, which results in the formation of the thermodynamically stable five-membered aromatic oxadiazole ring.[7]

This method is highly reproducible with yields often ranging from 65% to 88%.[1]

Thiol-Thione Tautomerism

It is critical to recognize that 5-substituted-1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium with their 5-substituted-1,3,4-oxadiazole-2(3H)-thione counterparts.[6][7] In solid-state and in most solutions, the thione form (C=S) is generally the predominant and more stable tautomer. However, the thiol form (-SH) is reactive and crucial for subsequent derivatization.

Caption: General synthesis pathway for the 1,3,4-oxadiazole-2-thiol core.

Experimental Protocol: General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol

This protocol is a self-validating system, where the precipitation of the product upon acidification provides a clear endpoint.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting arylhydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (50 mL).

-

Addition of CS₂: To this stirring solution, add carbon disulfide (0.05 mol) dropwise.

-

Reaction Reflux: Heat the resulting mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Solvent Removal: After the reaction is complete, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting residue in a small amount of water and filter to remove any impurities. Cool the filtrate in an ice bath.

-

Acidification: Acidify the cold filtrate by slowly adding dilute hydrochloric acid (HCl) with constant stirring until the pH is acidic. A solid precipitate will form.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure 5-aryl-1,3,4-oxadiazole-2-thiol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][7]

Derivatization via S-Substitution

The true synthetic utility of the 1,3,4-oxadiazole-2-thiol scaffold lies in the reactivity of the thiol group. It serves as an excellent nucleophile for introducing a wide variety of substituents, enabling extensive Structure-Activity Relationship (SAR) studies. S-alkylation or S-aralkylation is the most common modification, typically achieved by reacting the thiol with an appropriate alkyl or aralkyl halide in the presence of a base.[8][9] This modification has been shown to be crucial for enhancing the biological potency of the parent compound.[10]

Part 2: A Spectrum of Biological Activities

Derivatives of 1,3,4-oxadiazole-2-thiol are renowned for their broad and potent biological activities. The core scaffold, combined with diverse S-substitutions, allows for fine-tuning of the molecule's properties to target various pathogens and disease pathways.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11] The 1,3,4-oxadiazole-2-thiol framework has proven to be a fertile ground for this search.

-

Antibacterial Efficacy: These compounds have demonstrated significant activity against a range of pathogenic bacteria. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa.[11] S-substituted derivatives often exhibit a broad spectrum of activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria.[8][12] The presence of the toxophoric -N=C-O- linkage is thought to contribute to this activity by reacting with nucleophilic centers in microbial cells.[13]

-

Antifungal Action: The antifungal potential is equally impressive. Derivatives have shown potent activity against clinically relevant fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans.[5][14] The mechanism of action for some of these compounds has been linked to the inhibition of thioredoxin reductase, an essential enzyme in fungi for maintaining redox balance, making it a selective target.[15][16]

| Compound Type | Target Organism | Activity Metric | Reference |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | E. coli, S. pneumoniae, P. aeruginosa | MIC (Potent) | [11] |

| S-substituted derivatives | S. aureus, B. subtilis | MIC (0.5–8 μg/mL) | [17] |

| 1,3,4-Oxadiazole derivatives | Candida albicans | MIC (32 μg/mL) | [15][16] |

| Thiazole substituted oxadiazoles | Aspergillus species | Good Activity | [10] |

Anticancer Activity

The search for more effective and less toxic anticancer drugs is a paramount goal in medicinal chemistry.[18] Derivatives of 1,3,4-oxadiazole-2-thiol have emerged as promising candidates, exhibiting potent antiproliferative activity against a variety of cancer cell lines.[18][19][20]

-

Mechanisms of Action: The anticancer effects are often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest in the G0/G1 phase, activate executioner caspase-3, and depolarize the mitochondrial membrane.[21] Furthermore, they have been identified as inhibitors of crucial cancer-related enzymes like Focal Adhesion Kinase (FAK), telomerase, and thymidylate synthase.[18][19][20]

-

Potency and Selectivity: Specific derivatives have shown remarkable potency. For example, certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives exhibited IC₅₀ values as low as <0.14 μM against the A549 human lung cancer cell line, with favorable selectivity over normal fibroblast cell lines.[21] Similarly, (E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol demonstrated potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines with IC₅₀ values of 2.82 μg/ml and 3.87 μg/ml, respectively.[22]

| Compound Class | Cancer Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

| Mercapto Acetylamido Derivatives | A549 (Lung) | <0.14 μM | Apoptosis, G0/G1 Arrest | [21] |

| Mercapto Acetylamido Derivatives | C6 (Glioma) | 8.16 μM | Antiproliferative | [21] |

| Fatty Acid Derivatives | MCF-7 (Breast) | 2.82 µg/mL | Cytotoxicity | [22] |

| Fatty Acid Derivatives | HepG2 (Liver) | 3.87 µg/mL | Cytotoxicity | [22] |

| Piperazine Derivatives | HepG2, Hela, SW116 | Potent | FAK Inhibition | [19] |

Bioactivity Evaluation Workflow

A systematic approach is essential for evaluating the therapeutic potential of newly synthesized compounds. The workflow integrates chemical synthesis with a cascade of biological assays.

Caption: A typical workflow for the discovery of bioactive compounds.

Conclusion and Future Perspectives

The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold represents a cornerstone in modern medicinal chemistry. Its straightforward and high-yield synthesis, coupled with the reactive thiol handle, provides an exceptional platform for generating diverse molecular libraries. The extensive body of research clearly demonstrates that derivatives based on this core possess a remarkable range of biological activities, with particularly strong potential as novel antimicrobial and anticancer agents.

Future research should focus on leveraging computational tools for the rational design of derivatives with enhanced potency and selectivity towards specific biological targets. Exploring novel S-substitutions to improve pharmacokinetic profiles and investigating synergistic effects in combination therapies are also promising avenues. The continued exploration of this privileged scaffold is poised to deliver the next generation of therapeutic agents to combat some of the world's most pressing diseases.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: [Link])

-

Oxadiazoles in Medicinal Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

-

Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. - ResearchGate. (URL: [Link])

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (URL: [Link])

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. (URL: [Link])

-

1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... - ResearchGate. (URL: [Link])

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (URL: [Link])

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives - Journal of University of Shanghai for Science and Technology. (URL: [Link])

-

CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY - PharmaTutor. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. (URL: [Link])

-

Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed. (URL: [Link])

-

Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents | Bentham Science Publishers. (URL: [Link])

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (URL: [Link])

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (URL: [Link])

-

Bioactive Oxadiazoles 2.0 - PMC - NIH. (URL: [Link])

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC. (URL: [Link])

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole - Neliti. (URL: [Link])

-

Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. (URL: [Link])

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. (URL: [Link])

-

1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed. (URL: [Link])

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (URL: [Link])

-

A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (URL: [Link])

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (URL: [Link])

-

Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (URL: [Link])

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. asianpubs.org [asianpubs.org]

- 6. jchemrev.com [jchemrev.com]

- 7. bingol.edu.tr [bingol.edu.tr]

- 8. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 16. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities [mdpi.com]

- 18. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.neliti.com [media.neliti.com]

- 20. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benthamdirect.com [benthamdirect.com]

Methodological & Application

Introduction: The Challenge of Corrosion and the Role of Heterocyclic Inhibitors

An in-depth guide to the application and evaluation of 5-tert-butyl-1,3,4-oxadiazole-2-thiol as a high-performance corrosion inhibitor.

Corrosion, the electrochemical degradation of metals, poses a significant threat to the structural integrity, safety, and longevity of critical infrastructure across numerous industries. The economic and environmental consequences of corrosion necessitate the development of effective protective strategies. Among these, the application of corrosion inhibitors is a primary method for mitigating metallic decay. Organic compounds, particularly those containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons within their structure, have proven to be exceptionally effective.

This application note focuses on This compound , a heterocyclic compound with significant potential as a corrosion inhibitor. Its molecular architecture, featuring an oxadiazole ring, a thiol/thione group, and a bulky tert-butyl group, provides multiple active centers for adsorption onto a metal surface. This guide will provide a comprehensive overview of its mechanism, synthesis, and the detailed protocols required for its evaluation.

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in heterocyclic chemistry. The typical route involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1][2][3][4][5]

General Synthetic Protocol:

-

Preparation of Pivalohydrazide (tert-Butyl Carboxylic Acid Hydrazide): Pivalic acid (or its ester derivative) is reacted with hydrazine hydrate, typically under reflux, to form the corresponding acid hydrazide.

-

Cyclization Reaction: The synthesized pivalohydrazide is dissolved in an alcoholic solvent (e.g., ethanol). An equimolar amount of potassium hydroxide is added, followed by the dropwise addition of carbon disulfide.

-

Reflux and Acidification: The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice water and acidified with a mineral acid (e.g., HCl). The resulting precipitate, this compound, is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1]

Mechanism of Corrosion Inhibition

The efficacy of this compound stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving multiple interaction modes. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, both of which are active in inhibition.

Key Adsorption Mechanisms:

-

Chemisorption: The lone pair electrons of the sulfur, nitrogen, and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms, forming strong coordinate bonds.

-

Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).

-

π-Electron Interaction: The π-electrons of the 1,3,4-oxadiazole ring can interact with the metal surface, further strengthening the adsorbed film.

The bulky tert-butyl group enhances the inhibitor's effectiveness by increasing the surface area covered by each molecule, thereby improving the barrier properties of the protective film.

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Part 1: Theoretical Evaluation & Predictive Analysis

Before extensive experimental work, quantum chemical calculations based on Density Functional Theory (DFT) can provide valuable insights into the potential effectiveness of an inhibitor.[6] These calculations correlate the electronic properties of the molecule with its inhibition efficiency.[7][8][9]

Key Quantum Chemical Parameters:

| Parameter | Description | Implication for Inhibition Efficiency |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption.[10] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a higher ability to accept electrons from the metal surface (back-donation).[10] |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the molecule, leading to stronger adsorption on the metal surface.[10] |

| Dipole Moment (μ) | Measures the polarity of the molecule. | A higher dipole moment generally facilitates stronger adsorption onto the metal surface. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Higher electronegativity indicates a stronger attraction for electrons. |

| Global Hardness (η) | Resistance to change in electron distribution. | Soft molecules (low η) are generally more effective inhibitors as they can easily donate electrons. |

These theoretical studies help in pre-screening potential inhibitors and understanding the fundamental aspects of their interaction with the metal surface.[6]

Part 2: Experimental Evaluation Protocols

A multi-faceted experimental approach is crucial for a comprehensive assessment of the inhibitor's performance. The following protocols are standard in the field.

Protocol 1: Weight Loss Measurement (Gravimetric Method)

This is a fundamental and reliable method for determining the average corrosion rate over a period.[11][12] It is conducted in accordance with standards such as ASTM D2688.[13][14][15]

Methodology:

-

Specimen Preparation:

-

Obtain metal coupons (e.g., mild steel) of known dimensions.

-

Mechanically polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

-

Accurately weigh each coupon to four decimal places (Winitial).

-

-

Immersion Test:

-

Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

-

Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 12 or 24 hours) at a constant temperature.

-

-

Cleaning and Re-weighing:

-

After immersion, retrieve the coupons.

-

Remove the corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., Clarke's solution), rinse thoroughly with deionized water and acetone, and dry.

-

Weigh the cleaned coupons accurately (Wfinal).

-

-

Calculations:

-

Corrosion Rate (CR): CR (mm/y) = (K × ΔW) / (A × T × ρ) Where: K = 8.76 × 10⁴ (constant), ΔW = Weight Loss (Winitial - Wfinal) in grams, A = Surface Area in cm², T = Immersion Time in hours, ρ = Density of the metal in g/cm³.[12]

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where: CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Caption: Workflow for the weight loss corrosion testing method.

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.[16] A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) like Ag/AgCl or a saturated calomel electrode (SCE).

A. Potentiodynamic Polarization (PDP)

This technique helps to understand the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[17][18][19]

Methodology:

-

Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).

-

Stabilization: Immerse the working electrode in the solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis:

-

Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.

-

Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr).

-

A significant shift in Ecorr (>85 mV) indicates whether the inhibitor is anodic or cathodic. A smaller shift suggests a mixed-type inhibitor.[20]

-

-

Calculation:

-

Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 Where: Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

-

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface, allowing for the characterization of the protective film.[21][22][23][24]

Methodology:

-

Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize.

-

Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis:

-

The data is typically presented as a Nyquist plot (Zimaginary vs. Zreal) and Bode plots (log |Z| and phase angle vs. log frequency).

-

For an uninhibited system, the Nyquist plot is a semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly.

-

The data is fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

-

-

Calculation:

-

Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where: Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively. A higher Rct value signifies better corrosion protection.

-

Caption: General workflow for electrochemical testing of corrosion inhibitors.

Protocol 3: Surface Analysis Techniques

These methods provide direct evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.

Methodology Overview:

-

Sample Preparation: Immerse metal specimens in the corrosive solution with and without the inhibitor for a set period.

-

Rinsing and Drying: Gently rinse the specimens with deionized water to remove any unbound inhibitor and soluble corrosion products, then dry carefully.

-

Analysis:

-

Scanning Electron Microscopy (SEM): Characterize the surface morphology. The surface of the specimen protected by the inhibitor should appear much smoother and less damaged compared to the blank.[20]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface to identify the functional groups of the adsorbed inhibitor.[25][26] This is often done using an Attenuated Total Reflection (ATR) accessory.[27] The presence of characteristic peaks of the oxadiazole ring and other functional groups confirms the inhibitor's adsorption.[28]

-

X-ray Photoelectron Spectroscopy (XPS): This high-vacuum technique provides elemental and chemical state information about the top few nanometers of the surface.[25] It can confirm the presence of N, S, and O from the inhibitor and detect the formation of metal-inhibitor complexes.

-

Part 3: Adsorption Isotherm Analysis

To understand the interaction between the inhibitor molecules and the metal surface, experimental data can be fitted to various adsorption isotherm models.[29][30]

-

Data Acquisition: The degree of surface coverage (θ) at different inhibitor concentrations (C) is calculated from weight loss or electrochemical data (θ = IE% / 100).

-

Isotherm Fitting: Plot the data according to the linearized forms of different isotherms (e.g., Langmuir, Temkin, Frumkin).[31][32][33] The model that yields the best linear fit (R² value closest to 1) is considered the most appropriate descriptor of the adsorption process.

-

Thermodynamic Calculation: The Langmuir isotherm is commonly used and is represented as: C/θ = 1/K_ads + C.

-

The equilibrium constant of adsorption (Kads) can be obtained from the intercept of the plot of C/θ versus C.

-

The standard free energy of adsorption (ΔG°ads) can then be calculated using the equation: ΔG°ads = -RT ln(55.5 K_ads), where 55.5 is the molar concentration of water.

-

The value of ΔG°ads provides insight into the mechanism of adsorption. Values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[34] A value between these ranges suggests a mixed-mode adsorption.

-

Conclusion

This compound demonstrates significant promise as a corrosion inhibitor due to its unique molecular structure that facilitates strong adsorption on metal surfaces. A comprehensive evaluation, combining theoretical calculations with a suite of experimental protocols—including gravimetric, electrochemical, and surface analysis techniques—is essential to fully characterize its performance and mechanism of action. The protocols detailed in this guide provide a robust framework for researchers and scientists to systematically investigate and validate the efficacy of this and other potential corrosion inhibitors.

References

-

Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. Available at: [Link]

-

Quantum Chemical Calculations on the Corrosion Inhibition Performance. Available at: [Link]

-

D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) - ASTM. Available at: [Link]

-

A Quantum Computational Method for Corrosion Inhibition - ACS Publications. Available at: [Link]

-

D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) - ASTM. Available at: [Link]

-

Why Use Electrochemical Techniques for Corrosion Measurement? - Gamry Instruments. Available at: [Link]

-

Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium - Baghdad Science Journal. Available at: [Link]

-

On the Use of the Langmuir and Other Adsorption Isotherms in Corrosion Inhibition - SSRN. Available at: [Link]

-

Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Available at: [Link]

-

Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives - DergiPark. Available at: [Link]

-

Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775 - TCR Engineering. Available at: [Link]

-

Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Available at: [Link]

-

Adsorption isotherm models of (a) Langmuir, (b) Temkin, (c) Freundlich,... - ResearchGate. Available at: [Link]

-

Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Available at: [Link]

-

Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview | Chemical Science International Journal. Available at: [Link]

-

Exact calculation of corrosion rates by the weight-loss method | Experimental Results. Available at: [Link]

-

Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. - ijstr. Available at: [Link]

-

Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora - JETIR.org. Available at: [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Available at: [Link]

-

Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]

-

Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds | Request PDF - ResearchGate. Available at: [Link]

-

Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. Available at: [Link]

-

Electrochemical Impedance: Analysis and Interpretation - ASTM. Available at: [Link]

-

Impedance spectroscopy for corrosion analysis - SIVONIC. Available at: [Link]

-

Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. Available at: [Link]

-

(PDF) Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available at: [Link]

-

Potentiodynamic Corrosion Testing - PMC - NIH. Available at: [Link]

-

Using Fourier Transform Infrared Analysis to Detect Corrosion Products on the Surface of Metals Exposed to Atmospheric Conditions - ResearchGate. Available at: [Link]

-

Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. - ResearchGate. Available at: [Link]

-

Synthesis of Heterocyclic Compounds of 5-substituted-1,3,4-oxadiazole-2-thiols for the Prevention of Nickel Corrosion - ResearchGate. Available at: [Link]

-

In corrosion inhibitor's investigations, How do you take sample from the surface of the investigated electrode in order to conduct FTIR analysis ? | ResearchGate. Available at: [Link]

-

FTIR surface analysis for conservation. Available at: [Link]

-

Synthesis and Screening of New[7][9][13]Oxadiazole,[7][8][9]Triazole, and[7][8][9]Triazolo[4,3-b][7][8][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | - ACS Publications. Available at: [Link]

-

Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium - mocedes.org. Available at: [Link]

-

Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution | Asian Journal of Chemistry - Asian Publication Corporation. Available at: [Link]

-

5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution - ResearchGate. Available at: [Link]

-

How corrosion inhibitors protect metal: synthesis in the lab and testing - YouTube. Available at: [Link]

-

FTIR Spectroscopic Imaging of Wear and Corrosion Products within Joint Capsule Tissue from THR Patients - PMC. Available at: [Link]

Sources

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. tcreng.com [tcreng.com]

- 12. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. img.antpedia.com [img.antpedia.com]

- 16. dl.astm.org [dl.astm.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 22. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 23. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]

- 24. usbr.gov [usbr.gov]

- 25. content.ampp.org [content.ampp.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. FTIR Spectroscopic Imaging of Wear and Corrosion Products within Joint Capsule Tissue from THR Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journalcsij.com [journalcsij.com]

- 30. jetir.org [jetir.org]

- 31. papers.ssrn.com [papers.ssrn.com]

- 32. researchgate.net [researchgate.net]

- 33. ijstr.org [ijstr.org]

- 34. mocedes.org [mocedes.org]

Application Notes & Protocols: High-Throughput Antibacterial Screening of Novel 5-tert-butyl-1,3,4-oxadiazole-2-thiol Derivatives

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a specific chemical class: 5-tert-butyl-1,3,4-oxadiazole-2-thiol and its derivatives. We present a structured, three-part workflow, beginning with a rapid preliminary screening using the agar disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, and culminating in the assessment of bactericidal versus bacteriostatic activity by determining the Minimum Bactericidal Concentration (MBC). The protocols are designed to be robust and are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.

Scientific Background & Rationale

The 1,3,4-Oxadiazole Scaffold: A Versatile Pharmacophore

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a highly attractive component in drug design.[4] The presence of the 1,3,4-oxadiazole moiety can enhance the biological activity of a compound by modifying its polarity and flexibility, which facilitates interactions with biological targets through hydrogen bonding, steric, and hydrophobic interactions.[2]

Putative Antibacterial Mechanisms of Action

Derivatives of the 1,3,4-oxadiazole core have been shown to exert their antibacterial effects through various mechanisms. These include the inhibition of essential cellular processes such as cell-wall biosynthesis, DNA gyrase activity, and protein synthesis.[1][2][5] Some derivatives may also function by disrupting the bacterial cell membrane integrity or increasing intracellular reactive oxygen species (ROS).[6] The specific mechanism is highly dependent on the nature and position of the substituents on the oxadiazole ring. The 2-thiol group, in particular, offers a reactive handle for further derivatization to explore and optimize these interactions.

Synthesis of this compound (Parent Compound)

A common and effective route to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in an alkaline medium.[7]

Protocol: Synthesis of this compound

-

Step 1: Pivalic Hydrazide Formation: React pivalic acid (or its corresponding ester, methyl pivalate) with hydrazine hydrate, typically under reflux in a solvent like ethanol, to form pivalic hydrazide.

-

Step 2: Cyclization: Dissolve the synthesized pivalic hydrazide in absolute ethanol.

-

Add potassium hydroxide (dissolved in a small amount of water) to the solution to create a basic environment.

-

To this stirred mixture, add carbon disulfide (CS₂) dropwise.

-

Reflux the reaction mixture for 8-12 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Acidify the solution with a dilute acid (e.g., HCl) to a pH of ~5-6. This will precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry.

-

Step 4: Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified this compound.

Derivatives can be synthesized by performing S-alkylation/aralkylation on the thiol group using various alkyl or aralkyl halides.[8]

Part I: Preliminary Screening - Agar Disk Diffusion (Kirby-Bauer Method)

This qualitative method provides a rapid and cost-effective initial assessment of the antibacterial activity of the synthesized derivatives.[9] It relies on the diffusion of the test compound from a paper disk into an agar medium uniformly inoculated with a test bacterium.[10][11][12]

Principle of the Method: An antimicrobial-impregnated disk placed on an inoculated agar plate will diffuse into the medium. If the compound is effective at inhibiting bacterial growth, a clear "zone of inhibition" will appear around the disk after incubation.[10][12] The size of this zone is influenced by factors such as the compound's diffusion rate and the bacterium's susceptibility.[13]

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

Protocol: Agar Disk Diffusion

-

Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[10] Finally, swab the rim of the agar.

-

Compound Application: Prepare solutions of your test derivatives at a standard concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Impregnate sterile 6-mm paper disks with a fixed volume (e.g., 10 µL) of each derivative solution and allow the solvent to evaporate.

-

Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[9] Ensure disks are firmly pressed down and are spaced at least 24 mm apart.

-

Controls: On each plate, include a positive control disk (a known antibiotic like Ciprofloxacin) and a negative control disk (impregnated only with the solvent).

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

-

Result Measurement: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition for each disk in millimeters.

Part II: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a gold-standard quantitative technique recommended by CLSI for determining MIC values.[15][16][17][18]

Principle of the Method: A standardized bacterial inoculum is exposed to serial two-fold dilutions of the test compound in a 96-well microtiter plate.[14][15] Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.[14]

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Broth Microdilution MIC Assay

-

Plate Setup: Using a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

-

Compound Dilution: Prepare a stock solution of the test compound in MHB at twice the highest desired final concentration. Add 100 µL of this stock to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This results in 50 µL per well with decreasing concentrations of the compound.

-

Controls: Well 11 will serve as the positive growth control (no compound), and well 12 will be the negative/sterility control (no compound, no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion test (0.5 McFarland). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]

-

Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: Example MIC Results

| Compound | Gram (+) S. aureus MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) |

| Derivative A | 8 | 64 |

| Derivative B | 4 | >128 |

| Derivative C | 16 | 128 |

| Ciprofloxacin | 0.5 | 0.25 |

Part III: Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[19] This test is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[20]

Principle of the Method: The MBC test is a direct extension of the MIC assay.[20] Aliquots from the clear wells (at and above the MIC) of the microtiter plate are sub-cultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[21]

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

Protocol: MBC Determination

-

Selection: Following the determination of the MIC, select the 96-well plate used for the assay.

-

Sub-culturing: From the well corresponding to the MIC and each well with a higher concentration (i.e., all clear wells), take a 10-20 µL aliquot.

-

Plating: Spot-plate or spread each aliquot onto a separate, appropriately labeled MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control.

-

Enumeration: Count the number of colonies on each plate.

-

MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[21]

Interpretation: The relationship between MBC and MIC is used to classify the agent's activity.

-

Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[22]

-

Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Data Presentation: Example MIC and MBC Results

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |

| Derivative A | 8 | 16 | 2 | Bactericidal |

| Derivative B | 4 | 64 | 16 | Bacteriostatic |

| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |

References

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

-

Wikipedia. Disk diffusion test. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

PubMed. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. [Link]

-

SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

PMC. The Oxadiazole Antibacterials. [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

-

Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

PMC. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Acadebi. MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Semantic Scholar. Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. [Link]

-

PMC. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

PMC. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. [Link]

-

Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

-

Regulations.gov. M07-A8. [Link]

-

CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

-

ResearchGate. (2021). (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

PMC. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

-

PubMed. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. [Link]

-

Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]

-

ResearchGate. Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. [Link]

-

ResearchGate. Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. [Link]

-

PMC. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. asm.org [asm.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. intertekinform.com [intertekinform.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. microchemlab.com [microchemlab.com]

- 22. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-tert-butyl-1,3,4-oxadiazole-2-thiol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-tert-butyl-1,3,4-oxadiazole-2-thiol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Our goal is to synthesize technical accuracy with field-proven insights to ensure you achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy for this compound.

Q1: What are the primary impurities I should expect from a typical synthesis?

A1: The standard synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide (in this case, pivalic hydrazide) with carbon disulfide in a basic alcoholic solution, followed by acidification.[1][2] Based on this pathway, the most probable impurities include:

-

Unreacted Starting Materials: Pivalic hydrazide and any residual potassium or sodium hydroxide.

-

Intermediate Salts: Potassium dithiocarbazinate, the intermediate formed before cyclization, may persist if the reaction or acidification is incomplete.

-

Solvents: Residual ethanol, methanol, or water from the reaction and workup steps.

-

Side-Products: Although generally a clean reaction, harsh conditions (e.g., excessive heat) can lead to decomposition products.

Q2: What is the first and simplest purification step I should perform after synthesis?

A2: The initial and most critical purification step is the workup procedure itself. Since the product is precipitated by acidifying the basic reaction mixture, a thorough wash of the collected crude solid is essential.[2][3]

-

After acidification (typically with HCl or H₂SO₄) to a pH of ~2-3, filter the precipitated solid.

-

Wash the filter cake thoroughly with cold deionized water. This removes most inorganic salts (e.g., KCl, K₂SO₄) and water-soluble starting materials like unreacted base.

-

A subsequent wash with a cold, non-polar solvent like hexane can help remove highly non-polar contaminants.

-

Dry the crude product thoroughly under vacuum. Incomplete drying introduces water, which can significantly complicate subsequent purification steps like recrystallization.

Q3: Which purification technique is most effective for this compound: recrystallization or chromatography?

A3: The choice depends on the purity of your crude material and the required final purity.

-

Recrystallization is the most common, efficient, and scalable method for purifying solid 1,3,4-oxadiazole derivatives and should be your first choice for purity >95%.[4][5] It is highly effective at removing small amounts of impurities with different solubility profiles. Ethanol or aqueous ethanol mixtures are frequently successful.[6]

-

Column Chromatography on silica gel is necessary when recrystallization fails to remove impurities with very similar solubility to the product, or when the crude material is highly impure or oily.[4] While effective, it is more labor-intensive, uses large volumes of solvent, and carries a risk of product decomposition on acidic silica gel.

Q4: How does the thiol-thione tautomerism of this molecule affect purification?

A4: this compound exists as a tautomeric mixture of the thiol and thione forms, with the thione form often predominating in the solid state.[1][7] This has two key implications for purification:

-

Acidity: The proton on the nitrogen (thione form) or sulfur (thiol form) is acidic. This allows the compound to be deprotonated by a mild base (e.g., NaHCO₃, NaOH) to form a water-soluble salt. This property is the basis for a highly effective acid-base extraction, which can remove non-acidic organic impurities.

-

Polarity: The thione form (C=S) is more polar than the thiol form (S-H). This can sometimes lead to band broadening (tailing) on silica gel chromatography. This can be mitigated by adding a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent to suppress deprotonation and push the equilibrium to one form.

Q5: What analytical methods should I use to assess the purity of my final product?

A5: A combination of methods is recommended to confirm both purity and identity:

-

Thin Layer Chromatography (TLC): The primary tool for a quick purity check and for developing a solvent system for column chromatography.[6] A single spot in multiple eluent systems is a good indicator of purity.

-

Melting Point: A sharp melting point range (within 1-2 °C) is a classic indicator of high purity for a crystalline solid.[6] Impurities will typically depress and broaden the melting range.

-

High-Performance Liquid Chromatography (RP-HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile and acidified water is a good starting point.[8]

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): Essential for confirming the chemical structure of the final product.[9] The absence of impurity peaks in NMR spectra is a strong confirmation of purity. IR spectroscopy can confirm the presence of key functional groups like N-H and C=S stretches.[9]

Section 2: Troubleshooting Guides

Issue 1: The crude product is an oil or sticky solid and won't crystallize.

-

Root Cause Analysis: This issue typically arises from a high concentration of impurities or residual solvent (like ethanol or water) acting as an anti-solvent or forming a eutectic mixture.

-

Troubleshooting Protocol:

-

Trituration: First, try triturating the oil/sticky solid. Add a small amount of a solvent in which the product is expected to be poorly soluble but the impurities are soluble (e.g., cold hexane, diethyl ether, or water). Stir vigorously with a glass rod. This can often induce crystallization of the product while dissolving impurities.

-

Acid-Base Extraction: If trituration fails, the material is likely very impure. An acid-base extraction is the best approach.

-

Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Your product will move to the aqueous layer as its sodium salt.

-

Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly re-acidify with cold 2 M HCl until the product precipitates out (pH ~2-3).

-

Filter the resulting solid, wash with cold water, and dry thoroughly. This solid should now be of sufficient purity for recrystallization.

-

-

Issue 2: Recrystallization yields are very low or the product doesn't precipitate.

-

Root Cause Analysis: This is almost always a solvent-related issue. Either the chosen solvent is too good (product remains dissolved even when cold), too much solvent was used, or the solution is supersaturated and requires nucleation.

-

Troubleshooting Protocol:

-

Solvent Re-evaluation: Ensure you have chosen an appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, ethanol, methanol, or ethanol/water mixtures are good starting points.[5]

-

Reduce Solvent Volume: If the product is too soluble, carefully evaporate some of the solvent under reduced pressure and attempt to cool the concentrated solution again.

-

Induce Crystallization: If the solution appears supersaturated, try the following:

-

Seeding: Add a tiny crystal of the pure product to the cold solution to act as a nucleation site.

-

Scratching: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic glass shards can initiate crystal growth.

-

-

Anti-Solvent Addition: If the product is highly soluble in your chosen solvent (e.g., ethanol), you can slowly add an "anti-solvent" in which the product is insoluble (e.g., water or hexane) to the solution at room temperature until it just becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

-

Issue 3: TLC analysis after recrystallization still shows a major impurity.

-

Root Cause Analysis: The impurity has a solubility profile that is nearly identical to your product in the chosen solvent system, causing it to co-crystallize.

-

Troubleshooting Protocol:

-

Second Recrystallization: Attempt a second recrystallization using a different solvent or solvent system with different polarity (e.g., switch from ethanol to ethyl acetate/hexane).

-

Proceed to Chromatography: If a second recrystallization fails, the impurity must be removed by column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase, a different principle than solubility.

-

Issue 4: Column chromatography fails to separate the product from an impurity.

-

Root Cause Analysis: The eluent system lacks the required selectivity to resolve the two compounds. Other causes include improper column packing, overloading the column with too much crude material, or the product streaking/degrading on the silica.

-

Troubleshooting Protocol:

-

Optimize Eluent System: The key is extensive TLC analysis before running the column. Test various solvent mixtures (see Table 2). The ideal system gives your product an Rf value of ~0.25-0.35 and maximizes the separation (ΔRf) from the impurity.

-

Use a Gradient: If a single isocratic system doesn't work, use a solvent gradient. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40% ethyl acetate).

-

Check for Degradation: Run a quick TLC of your starting material against a spot that has been sitting dissolved in your chosen eluent for 30 minutes. If new spots appear, your compound may be degrading. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.

-

Reduce Load: Ensure you are not overloading the column. A general rule is to load no more than 1 g of crude material per 20-40 g of silica gel.

-

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

-

Solvent Selection: Place a small amount of the dry crude solid (approx. 50 mg) in a test tube. Add a candidate solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large number of crystals.

-

Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals under high vacuum to remove all residual solvent.

-

Purity Assessment: Check the purity using TLC and measure the melting point.

Protocol 2: Purification by Silica Gel Column Chromatography

-

Eluent Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation between your product (Rf ≈ 0.3) and any impurities.

-

Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your initial, low-polarity eluent to form a slurry, and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

-

Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use an isocratic system (constant solvent composition) or a gradient system (gradually increasing solvent polarity) as determined by your initial TLC analysis.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Section 4: Visual Workflows and Data

Diagrams

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification challenges.

Data Tables

Table 1: Recommended Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity Index | Comments |

| Ethanol | 78 | 5.2 | Good general-purpose solvent, often used for oxadiazoles.[5] |

| Methanol | 65 | 6.6 | More polar than ethanol; may be too soluble. |

| Ethanol/Water | Variable | Variable | Excellent for tuning solubility. Add water as an anti-solvent.[6] |

| Ethyl Acetate | 77 | 4.4 | Good alternative if alcohol fails. Often paired with hexane. |

| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |

| Acetonitrile | 82 | 6.2 | Can be effective for moderately polar compounds. |

Table 2: Typical TLC Eluent Systems for Oxadiazole-2-thiols

| Solvent System (v/v) | Polarity | Typical Application |

| 20-40% Ethyl Acetate in Hexane | Low to Medium | Standard starting point for TLC analysis and column chromatography. |

| 50-80% Dichloromethane in Hexane | Low to Medium | Good alternative to Ethyl Acetate systems. |

| 5% Methanol in Dichloromethane | Medium to High | For more polar baseline compounds or impurities. |

| Ethyl Acetate with 0.5% Acetic Acid | Medium | Adding acid can reduce tailing on silica gel plates. |

References

- BenchChem. (n.d.). Troubleshooting by-product formation in oxadiazole synthesis.

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Bollikolla, H. B., & Pardhasaradhi, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.

- PubChem. (n.d.). This compound.

- Al-Ghorbani, M., Chebil, A., & El-Faham, A. (2023).

- Kumar, A., & Kumar, S. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology.

- Koparir, M., & Cansiz, A. (2014). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2014, 851694.